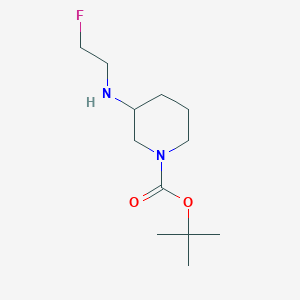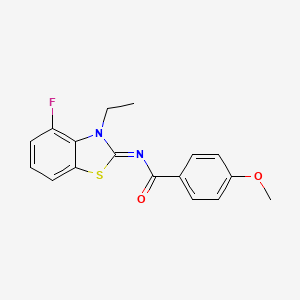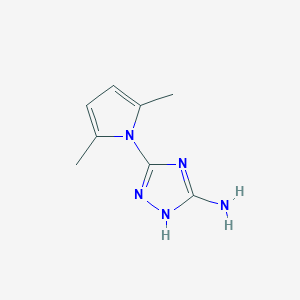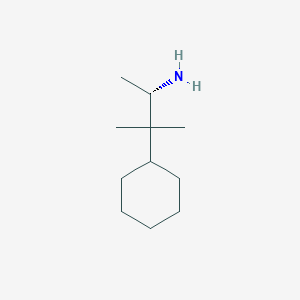![molecular formula C12H11ClN2 B2689879 4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline CAS No. 1564969-50-1](/img/structure/B2689879.png)
4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is a chemical compound with the IUPAC name 4-chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline . It has a molecular weight of 218.69 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinazoline derivatives, which includes “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline”, often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides .
Molecular Structure Analysis
The InChI code for “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is 1S/C12H11ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h5-7H,1-4H2 .
Physical And Chemical Properties Analysis
“4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is a powder that is stored at room temperature . It has a molecular weight of 218.69 .
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been found to exhibit antimicrobial activity . This makes them of interest in the development of new antibiotics, particularly in light of increasing drug resistance among bacterial strains .
Antimalarial Activity
Quinazoline and its derivatives have shown potential as antimalarial agents . This is particularly important given the ongoing global efforts to combat malaria.
Antioxidant Activity
Quinazoline compounds have been found to possess antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated anti-inflammatory properties . This could potentially lead to new treatments for inflammatory diseases.
Anticonvulsant Activity
Compounds derived from quinazoline have shown anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antihypertensive Activity
Quinazoline derivatives have been found to possess antihypertensive properties . This could lead to new treatments for high blood pressure.
Antidiabetic Activity
Quinazoline compounds have demonstrated antidiabetic activity . This could potentially lead to new treatments for diabetes.
Antitumor Activity
Quinazoline derivatives have shown potential as antitumor agents . For example, a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against various cell lines .
Safety and Hazards
The safety information for “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” includes several hazard statements: H303, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHYUIZVHQUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline | |
CAS RN |
1564969-50-1 |
Source


|
| Record name | 4-chloro-7H,8H,9H,10H-cyclohexa[h]quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)





![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)
